
3-(1,3-Benzoxazol-2-YL)benzoyl chloride
Overview
Description
3-(1,3-Benzoxazol-2-YL)benzoyl chloride is a chemical compound belonging to the benzoxazole family. Benzoxazole is a fused bicyclic aromatic heterocycle containing a benzene ring and a 1,3-oxazole ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 3-(1,3-Benzoxazol-2-YL)benzoyl chloride typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. For instance, a condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C can yield benzoxazole derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ferric chloride under specific conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form corresponding amides or esters.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form benzoxazole derivatives.
Scientific Research Applications
3-(1,3-Benzoxazol-2-YL)benzoyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of larger, bioactive structures.
Biology: Benzoxazole derivatives exhibit various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.
Medicine: The compound is used in drug discovery and development due to its potential therapeutic properties.
Industry: Benzoxazole derivatives are used as optical brighteners in laundry detergents and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-YL)benzoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive sites allow it to bind to various biological targets, leading to its observed biological activities. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
3-(1,3-Benzoxazol-2-YL)benzoyl chloride can be compared with other similar compounds, such as:
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzopyrrole (Indole): An analog without the oxygen atom.
Benzofuran: An analog without the nitrogen atom.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13(17)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJDBUZPOFQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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